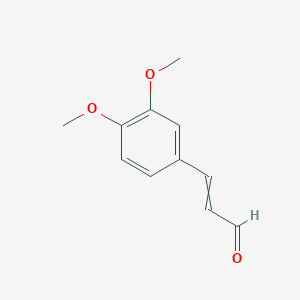

3-(3,4-Dimethoxyphenyl)-2-propenal

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3 |

InChI Key |

KNUFNLWDGZQKKJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC=O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarities with 3-(3,4-dimethoxyphenyl)-2-propenal but differ in the carbonyl group (ketone vs. aldehyde). For example:

- 3,4-Dimethoxychalcone (CAS 53744-28-8): Exhibits tyrosinase inhibition (IC₅₀ = 4.2 μM) and antioxidant activity due to the electron-donating methoxy groups .

- α-CN-TMC (α-cyano-substituted chalcone): Substitution with a cyano group enhances electrophilicity, improving interactions with biological targets like HIV-1 protease (IC₅₀ = 0.8 μM) .

Curcumin Analogs

Curcumin derivatives with 3,4-dimethoxyphenyl substituents, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), demonstrate potent antioxidant (EC₅₀ = 1.2 μM) and HIV-1 protease inhibitory activity (IC₅₀ = 1.5 μM) . The cyclopentanone ring in 3e improves metabolic stability compared to the linear propenal structure of this compound.

Pesticide Derivatives

Flumorph (CAS 211867-47-9), a morpholinyl-containing analog, incorporates a 3-(3,4-dimethoxyphenyl) group but adds a 4-fluorophenyl substituent. This structural modification confers fungicidal activity by targeting fungal cell wall synthesis, showcasing how substituent variation expands applications beyond pharmaceuticals .

Natural Congeners

In Cinnamomum species, this compound coexists with compounds like coumarin and scopoletin. While coumarin (CAS 91-64-5) shares a similar phenylpropanoid backbone, its lactone ring reduces electrophilicity, limiting antioxidant potency compared to the aldehyde-containing propenal .

Data Table: Comparative Analysis

Research Findings and Implications

- Antioxidant Activity: Methoxy groups enhance radical scavenging by stabilizing phenolic radicals. This compound’s aldehyde group may synergize with methoxy substituents to improve activity, though direct comparisons with curcumin analogs are pending .

- Industrial Relevance : Computational models predict the propenal’s viscosity decreases with temperature (e.g., 0.0006452 Pa·s at 386.37 K), aiding in solvent selection for synthesis .

Q & A

Q. What are the common synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-propenal in laboratory settings?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and acetaldehyde under basic conditions. Alternatively, reduction of 3,4-dimethoxycinnamic acid derivatives (e.g., using LiAlH₄ or catalytic hydrogenation) can yield the target aldehyde. A modified approach involves thermal condensation of 3,4-dimethoxyphenylpropionamide with amines, as described in a synthesis yielding related amides . For stereochemical control, solvent selection (e.g., ethanol for recrystallization) and inert atmospheres (N₂) are critical to prevent oxidation .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the α,β-unsaturated aldehyde structure and methoxy group positions.

- IR : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~2850 cm⁻¹ (O-CH₃).

- Mass spectrometry : Molecular ion peak at m/z 192.21 (C₁₁H₁₂O₃) .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in studies of related propenal derivatives .

Q. What are the primary applications of this compound in pharmacological research?

It serves as a key intermediate in synthesizing bioactive molecules, such as:

- Lignan derivatives (e.g., antitumor agents via coupling with thiophene rings) .

- Neuroactive compounds : Precursor for dopamine analogs or enzyme inhibitors targeting monoamine oxidases .

- Antioxidant studies : The methoxy groups influence radical scavenging activity, as seen in structurally similar cinnamaldehydes .

Q. How is purity assessed for this compound?

LC/MS-UV (≥95% purity) is standard for quantifying impurities. HPLC with reverse-phase columns (C18) and UV detection at 270–300 nm is used for separation. Residual solvents (e.g., DMF) are monitored via GC-MS .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectral data?

Discrepancies may arise from:

- Polymorphism : Different crystallization solvents (e.g., ethanol vs. ethyl acetate) alter melting points.

- Instrumental calibration : Validate NMR chemical shifts against NIST reference data .

- Stereoisomerism : Use chiral HPLC or optical rotation measurements to distinguish E/Z isomers .

Q. What strategies optimize synthetic yield for this compound?

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance condensation efficiency.

- Temperature control : Maintain 60–80°C during condensation to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield to >75% .

Q. What challenges arise in isolating stereoisomers of this compound?

The α,β-unsaturated aldehyde group can form E/Z isomers. Separation requires:

- Chiral chromatography : Use cellulose-based columns with heptane/isopropanol mobile phases.

- Crystallization-induced resolution : Recrystallize in ethanol/water mixtures to isolate dominant isomers .

Q. How can computational modeling aid in studying this compound’s reactivity?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain nucleophilic attack sites on the aldehyde group.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding .

Q. What are the stability considerations for long-term storage?

Q. How does the compound’s reactivity influence its use in derivative synthesis?

The aldehyde group undergoes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.